Dopamine D3 Receptor Binding Affinity: Sub-5 Nanomolar Ki Compared to Unsubstituted Parent and D2/D1 Subtypes
The compound demonstrates a high-affinity binding to the human dopamine D3 receptor with a Ki of 4.60 nM, as determined by displacement of [125I]IABN in HEK293 cells [1]. This affinity is significantly greater than that of the unsubstituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4), which has a reported Ki of >10,000 nM at the D3 receptor [2]. This represents an affinity advantage of >2,000-fold for the 7-methyl analog. Furthermore, the compound's functional antagonism at D3 was confirmed with an IC50 of 39.1 nM in a quinpirole-stimulated mitogenesis assay [1].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 4.60 nM [1] |
| Comparator Or Baseline | 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4): Ki > 10,000 nM [2] |
| Quantified Difference | >2,000-fold improvement in affinity for the 7-methyl compound |
| Conditions | Displacement of [125I]IABN in HEK293 cells expressing human D3 receptor [1]; comparable radioligand binding assay for comparator [2]. |
Why This Matters
A >2,000-fold difference in target affinity is not a marginal improvement but a categorical distinction, directly determining whether the compound will engage the target at pharmacologically relevant concentrations.
- [1] BindingDB. BDBM50378002 (CHEMBL1627320). Affinity Data: Ki = 4.60 nM; IC50 = 39.1 nM at human D3 receptor. US Patent US8748608, Example 39. View Source
- [2] BindingDB. BDBM50060477. 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CHEMBL118752). Affinity data for D3 receptor. View Source
